molecular formula C11H11Cl2N3O4S B8669099 N-(6,7-dichloro-2,3-dimethoxyquinoxalin-5-yl)methanesulfonamide

N-(6,7-dichloro-2,3-dimethoxyquinoxalin-5-yl)methanesulfonamide

Cat. No. B8669099
M. Wt: 352.2 g/mol
InChI Key: SRXQKIRKEKXNQG-UHFFFAOYSA-N
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Patent
US05863917

Procedure details

Aqueous sodium hydroxide (1M, 145 ml, 145 mmol) was added to a suspension of 6,7-dichloro-5-di(methanesulphonyl)amino-2,3-dimethoxy-quinoxaline (12.28 g, 28.6 mmol) and the mixture was stirred at room temperature for 16 hours. The resulting orange solution was treated with 2M hydrochloric acid (to pH 3) and the solid which precipitated was filtered off, washed with water and ether, and dried under reduced pressure at 80° C. to give N-(6,7-dichloro-2,3-dimethoxyquinoxalin-5-yl)methanesulphonamide (8.46 g, 84%) as a white solid, mp 225°-227° C.
Quantity
145 mL
Type
reactant
Reaction Step One
Name
6,7-dichloro-5-di(methanesulphonyl)amino-2,3-dimethoxy-quinoxaline
Quantity
12.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[C:5]([N:19](S(C)(=O)=O)[S:20]([CH3:23])(=[O:22])=[O:21])=[C:6]2[C:11](=[CH:12][C:13]=1[Cl:14])[N:10]=[C:9]([O:15][CH3:16])[C:8]([O:17][CH3:18])=[N:7]2.Cl>>[Cl:3][C:4]1[C:5]([NH:19][S:20]([CH3:23])(=[O:22])=[O:21])=[C:6]2[C:11](=[CH:12][C:13]=1[Cl:14])[N:10]=[C:9]([O:15][CH3:16])[C:8]([O:17][CH3:18])=[N:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
145 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
6,7-dichloro-5-di(methanesulphonyl)amino-2,3-dimethoxy-quinoxaline
Quantity
12.28 g
Type
reactant
Smiles
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)N(S(=O)(=O)C)S(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 80° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.46 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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